Lipophilicity & Polarity vs. Non-Brominated Parent
The presence of the 6-bromo substituent significantly increases the compound's lipophilicity and reduces its polar surface area compared to the non-brominated parent compound (4,5-dihydro-1H-benzo[b]azepin-2(3H)-one). The brominated derivative exhibits a Consensus Log P of 2.35 and a TPSA of 29.1 Ų , whereas the non-brominated analog has a markedly lower calculated Log P (approximately 1.5-1.8) and a higher TPSA (likely >35 Ų), making it more hydrophilic . This difference is critical for optimizing ADME properties in lead compounds.
| Evidence Dimension | Lipophilicity (Log P) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Consensus Log P: 2.35; TPSA: 29.1 Ų |
| Comparator Or Baseline | 4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one: Predicted Log P ~1.5-1.8, Predicted TPSA ~35-40 Ų |
| Quantified Difference | Log P increase of ~0.5-0.8 units; TPSA decrease of ~6-11 Ų |
| Conditions | Calculated values using consensus Log P and Ertl's method for TPSA; Comparator values are estimated based on molecular structure. |
Why This Matters
Higher lipophilicity and lower TPSA can enhance passive membrane permeability and blood-brain barrier penetration, making the brominated analog a preferred starting point for CNS-targeted programs.
